1-(Bromomethyl)-2-chloro-3-methoxybenzene
Description
1-(Bromomethyl)-2-chloro-3-methoxybenzene is a halogenated aromatic compound with a bromomethyl (-CH₂Br) group at position 1, chlorine (-Cl) at position 2, and methoxy (-OCH₃) at position 3 on the benzene ring. This arrangement creates a unique electronic and steric profile:
- Substituent Effects: The electron-withdrawing chlorine and bromomethyl groups contrast with the electron-donating methoxy group, influencing reactivity in substitution or coupling reactions.
- Applications: Bromomethyl derivatives are widely used as alkylating agents in organic synthesis, particularly in pharmaceutical intermediates (e.g., nicotinic receptor ligands, as seen in ) .
Structure
2D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDCBEXSSVMZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354138-68-4 | |
| Record name | 1-(bromomethyl)-2-chloro-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 2-Chloro-3-methoxytoluene
The predominant synthetic route involves the bromination of 2-chloro-3-methoxytoluene (also called 2-chloro-3-methoxybenzyl) to introduce the bromomethyl group. This method is widely reported due to its straightforwardness and efficiency.
-
- Brominating agents: N-bromosuccinimide (NBS) is commonly used due to its selectivity for benzylic bromination.
- Initiators: Radical initiators such as benzoyl peroxide or light (UV) irradiation are employed to facilitate radical bromination.
- Solvents: Non-polar solvents like carbon tetrachloride or toluene are preferred to maintain reaction control and solubility.
- Temperature: Typically reflux conditions are maintained to optimize yield.
Mechanism:
The reaction proceeds via a radical chain mechanism where the benzylic hydrogen of 2-chloro-3-methoxytoluene is abstracted, followed by bromine radical substitution to form the bromomethyl group.-
- High regioselectivity for benzylic position.
- Good yields (often above 80%).
- Mild reaction conditions.
-
- Requires careful control to avoid overbromination or side reactions.
- Use of hazardous solvents (e.g., carbon tetrachloride) necessitates safety precautions.
Alternative Bromination Methods
Direct Bromination Using Molecular Bromine:
Molecular bromine can be used for benzylic bromination; however, it is less selective and may lead to polybrominated by-products. Controlled addition and temperature regulation are critical.Photochemical Bromination:
Utilizing UV light to initiate radical bromination with NBS or bromine can improve selectivity and reduce reaction times.Continuous Flow Synthesis:
Recent advancements include continuous flow technology to enhance reaction control, scalability, and safety. This method allows precise control over reaction time, temperature, and reagent mixing, improving yield and purity.
Purification and Isolation
Post-reaction, the crude product is typically purified by:
- Extraction: Using organic solvents to separate the product from aqueous impurities.
- Drying: Over anhydrous magnesium sulfate or sodium sulfate.
- Chromatography: Silica gel column chromatography to achieve high purity.
- Crystallization: From suitable solvents to obtain solid product.
Comparative Data Table of Preparation Methods
| Method | Brominating Agent | Initiator/Condition | Solvent | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Radical bromination with NBS | N-bromosuccinimide | Benzoyl peroxide, reflux | Carbon tetrachloride | 80-90 | High selectivity, mild conditions | Use of toxic solvent |
| Direct bromination with Br2 | Molecular bromine | Controlled addition | Toluene or CCl4 | 60-75 | Simple reagents | Less selective, side reactions |
| Photochemical bromination | NBS or Br2 | UV light irradiation | Toluene | 85-90 | Faster reaction, better control | Requires UV equipment |
| Continuous flow bromination | NBS | Controlled flow reactor | Various organic solvents | 90+ | Scalable, safe, efficient | Requires specialized equipment |
Research Findings and Optimization
Selectivity and Yield:
Studies indicate that NBS-mediated radical bromination under reflux in carbon tetrachloride with benzoyl peroxide yields the highest purity and selectivity for 1-(bromomethyl)-2-chloro-3-methoxybenzene.Reaction Kinetics:
The reaction follows a radical chain mechanism, and initiation rate significantly affects yield. Photochemical initiation reduces side reactions by providing controlled radical generation.Environmental and Safety Considerations: Continuous flow methods reduce exposure to hazardous reagents and improve waste management, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-chloro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and benzyl alcohol derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-3-methoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In electrophilic aromatic substitution, the benzene ring’s electron density is altered by the substituents, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Substituent Variations and Reactivity
The compound’s reactivity and applications differ significantly from analogs based on substituent positions and functional groups. Key comparisons include:
Key Observations :
- The bromomethyl group (-CH₂Br) in the target compound enhances its utility as an alkylating agent compared to simple bromobenzene derivatives .
- Methoxy and chlorine substituents create a balance of electron-donating and withdrawing effects, enabling controlled reactivity in electrophilic substitutions .
Yield and Selectivity :
Physical and Chemical Properties
Biological Activity
1-(Bromomethyl)-2-chloro-3-methoxybenzene, also known as Bromomethyl-2-chloro-3-methoxybenzene , is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10BrClO
- Molecular Weight : 251.54 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules, which may lead to the inhibition of key enzymatic pathways.
Biological Activities
- Antimicrobial Activity :
-
Anticancer Potential :
- Research has shown that similar halogenated compounds can induce apoptosis in cancer cells. The compound may trigger cellular stress responses leading to programmed cell death in certain cancer cell lines .
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various halogenated benzene derivatives, including this compound, demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations as low as 50 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
Q & A
Q. What are the critical considerations for synthesizing 1-(Bromomethyl)-2-chloro-3-methoxybenzene?
- Methodological Answer : Synthesis typically involves bromination of a precursor like 2-chloro-3-methoxytoluene using reagents such as N-bromosuccinimide (NBS) under radical initiation. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of precursor to brominating agent to minimize side products.
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and stability .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound’s sensitivity to heat.
- Safety : Use inert atmospheres (N₂/Ar) to prevent decomposition and handle in fume hoods due to volatile brominated byproducts .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Temperature : Store at 2–4°C to prevent thermal degradation. Avoid repeated freeze-thaw cycles .
- Light sensitivity : Use amber glass vials to protect against photolytic cleavage of the C-Br bond.
- Moisture control : Seal containers with desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl group .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and bromomethyl protons (δ 4.5–4.7 ppm). ¹³C NMR confirms the quaternary carbon adjacent to Br (~δ 35 ppm) .
- GC-MS : Use electron ionization (EI) mode with a low-polarity column (e.g., DB-5) to detect molecular ion peaks (expected m/z ~234.5) and fragmentation patterns (loss of Br, Cl) .
Advanced Research Questions
Q. How do substituent positions influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric effects : The methoxy group at the 3-position creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.
- Electronic effects : The electron-withdrawing Cl at the 2-position activates the bromomethyl group for nucleophilic substitution but may slow oxidative addition in Pd-catalyzed reactions.
- Optimization : Screen solvents (toluene > DMF) and bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions. Yields typically range from 40–70% under optimized conditions .
Q. How can discrepancies in melting point data be resolved across literature sources?
- Methodological Answer :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; even 2% contamination can alter melting points by 5–10°C.
- Crystallization methods : Recrystallize from ethanol/water (7:3 v/v) and compare DSC thermograms to isolate polymorphic forms.
- Literature cross-check : Compare with analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (mp 129–130°C) to identify systematic errors in measurement protocols .
Q. What strategies mitigate decomposition during catalytic applications?
- Methodological Answer :
- Additive screening : Include radical scavengers (e.g., BHT) to inhibit undesired bromine radical pathways.
- Low-temperature catalysis : Perform reactions at –20°C in THF to stabilize the bromomethyl group while maintaining catalyst turnover .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., HBr release at ~2650 cm⁻¹) and adjust conditions dynamically .
Data Contradiction Analysis
Q. Table 1. Conflicting Physical Properties from Literature
Key Takeaway : Discrepancies often arise from impurities or methodological differences. Always cross-validate with orthogonal techniques.
Safety and Handling Protocol
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory.
- Spill management : Neutralize brominated residues with sodium bicarbonate before disposal .
- Waste disposal : Collect in halogenated waste containers and incinerate at >1,000°C to prevent dioxin formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
